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GT-1a protein

Cat. No.: B1179103
CAS No.: 148465-93-4
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Description

Overview of Transcriptional Regulation in Plants

Transcriptional regulation in plants is a complex and multifaceted process that controls gene expression at the level of transcription, the synthesis of RNA from a DNA template. numberanalytics.comnumberanalytics.com This regulation is vital for proper development, growth, and adaptation to the environment. numberanalytics.com It involves various molecular mechanisms and regulatory elements, including transcription factors, chromatin structure, and non-coding RNAs, which interact to modulate gene expression in response to internal and external signals. numberanalytics.comnih.gov Transcriptional regulation is the primary determinant of the cellular transcriptome and is controlled by transcription factors and other DNA-binding proteins. frontiersin.org These factors bind to specific genomic sites, known as cis-regulatory elements (CREs), typically located in gene promoter regions, either activating or repressing downstream gene expression. numberanalytics.comfrontiersin.org

Classification and Characteristics of Plant Transcription Factor Families

Plant transcription factors are classified into numerous families based on the structure and sequence similarity of their DNA-binding domains (DBDs). nih.govnih.govwikipedia.org These modular proteins typically contain distinct DNA-binding and activation domains. nih.gov The diversity of plant TF families reflects the evolutionary generation of complexity in plant regulatory machinery. nih.gov Over 60 TF families have been identified in plants, playing crucial roles in processes such as germination, growth, signaling transduction, and environmental stress responses. nih.gov

Historical Context of Trihelix DNA-Binding Proteins

The Trihelix family, also known as GT factors, is a group of plant-specific transcription factors characterized by a conserved trihelix (helix-loop-helix-loop-helix) DNA-binding domain. mdpi.comnih.govfrontiersin.orgmdpi.com

The history of Trihelix proteins is closely linked to the discovery of GT-elements. GT-elements were initially identified in the promoter of the pea ribulose 1,5-bisphosphate carboxylase/oxygenase (Rubisco) small subunit gene (RBCS-3A) as Box II (5'-GTGTGGTTAATATG). frontiersin.orgsciencenet.cnoup.com This core sequence, 5'-G-Pu-(T/A)-A-A-(T/A)-3', was found to be sufficient for light induction and provided the basis for naming the associated binding factors as GT factors. nih.govsciencenet.cn While initially linked to light responsiveness, GT-elements have since been found in the promoters of many genes with diverse functions, indicating they are not solely light-specific regulatory modules. nih.govsciencenet.cn

The cognate DNA-binding activity associated with the pea RBCS-3A Box II was named GT-1. sciencenet.cn Early studies involving affinity screening using GT-1 binding sites led to the isolation of the GT-binding factor, referred to as GT-1a or B2F. oup.com These initial characterizations postulated that three putative α-helices within GT-1a, forming the trihelix domain, were involved in DNA binding. oup.com Subsequent deletion analyses of GT-1a experimentally confirmed the role of the trihelix domain in DNA binding. oup.com The GT-1 protein from pea was the first member of this family to be isolated and shown to bind specifically to the GT-elements in the promoter of the light-induced rbcS-3A gene to regulate its light-dependent expression. oup.comnih.gov Homologous GT-1 genes were later cloned in other plant species, including tobacco, Arabidopsis, and rice. oup.comnih.gov

The GT-1 Protein as a Key Member of the Trihelix Superfamily

The Trihelix transcription factor family in plants is generally classified into five major clades or subfamilies: GT-1, GT-2, GTγ, SH4, and SIP1, based on the structure of their trihelical domain and phylogenetic analysis. mdpi.comnih.govmdpi.comsemanticscholar.org The GT-1 protein is considered a key member of this superfamily.

While all Trihelix proteins contain a conserved trihelix DNA-binding domain, there are structural and functional differences that distinguish the clades. nih.govmdpi.comsemanticscholar.org

A key distinguishing feature lies in the number and characteristics of their DNA-binding domains. GT-1 clade proteins typically possess a single trihelix DNA-binding domain. nih.govsemanticscholar.org In contrast, members of the GT-2 clade are characterized by the presence of two separate trihelix domains. mdpi.comoup.comsemanticscholar.org

Another notable difference is found within the internal hydrophobic region of each α-helix within the trihelix domain. In GT-1 and SH4 clades, this region contains a conserved tryptophan residue. mdpi.com In the GT-2 and GTγ clades, the third conserved tryptophan is replaced by phenylalanine, and in the SIP1 clade, it is replaced by isoleucine. mdpi.com

Furthermore, GT-1, GT-2, GTγ, and SIP1 clades also contain an amphoteric α-helix structure (often referred to as the fourth helix), which is distinct from the SH4 clade. mdpi.com

These structural variations within the trihelix domain and the presence of additional domains or motifs contribute to the diverse DNA-binding specificities and functional roles observed among the different Trihelix clades. While GT-1 is known for its binding to GT-elements, other clades like GT-2 and SIP1 have also been shown to interact with similar or related sequences, and members across the family are involved in various processes beyond light response, including abiotic stress tolerance and plant development. mdpi.comnih.govoup.comfrontiersin.orgnih.govsemanticscholar.orgcapes.gov.br

Trihelix CladeNumber of Trihelix DomainsConserved Residue in Hydrophobic Region (Third Helix)Presence of Amphoteric α-helix (Fourth Helix)
GT-1OneTryptophanPresent
GT-2TwoPhenylalaninePresent
GTγOnePhenylalaninePresent
SH4OneTryptophanAbsent
SIP1OneIsoleucinePresent

Properties

CAS No.

148465-93-4

Molecular Formula

C8H14N2O2

Synonyms

GT-1a protein

Origin of Product

United States

Molecular Architecture and Domains of Gt 1 Protein

Predicted Protein Structure and Composition

The predicted structure and amino acid composition of GT-1 proteins vary slightly across species. For instance, Arabidopsis GT-1 is composed of 406 amino acids and exhibits high homology to the tobacco DNA binding protein GT-1a/B2F, although the Arabidopsis version is 26 amino acids longer. nih.govnih.govcapes.gov.br Tobacco GT-1a is described as a 43-kD protein based on cDNA sequence analysis. nih.govcapes.gov.brnih.gov

Characterization of the Trihelix DNA-Binding Domain

A defining feature of GT-1 and related proteins like GT-2 is the presence of a trihelix DNA-binding motif. nih.govmdpi.comoup.comuniprot.orgarabidopsis.org This domain is crucial for the protein's ability to interact with specific DNA sequences, such as the Box II element found in the promoters of light-responsive genes. nih.govnih.govmdpi.com The trihelix domain typically adopts a helix-loop-helix-loop-helix structure. mdpi.comoup.com

Conservation of the Helix-Loop-Helix-Loop-Helix (HHTH) Motif

Within the trihelix domain, a helix-helix-turn-helix (HHTH) motif has been identified in the predicted structure of tobacco GT-1a. nih.govcapes.gov.brnih.gov This HHTH region demonstrates strong amino acid conservation when compared to the corresponding region in rice GT-2, suggesting its functional importance in DNA interaction across different plant species. nih.govnih.gov

Essentiality of the Trihelix Region for DNA Binding

Experimental analyses, including deletion and mutational studies, have provided strong evidence that the predicted trihelix region is essential for the DNA binding activity of GT-1. nih.gov Studies on tobacco GT1a also indicate that a region containing four putative alpha-helices is required for DNA binding. nih.gov This highlights the critical role of this structural motif in mediating the interaction between GT-1 proteins and their target DNA sequences.

Identification of Dimerization Domains

GT-1 proteins have been shown to bind to their target DNA as dimers. nih.gov Investigations into the molecular architecture of GT-1 have led to the identification of domains involved in protein dimerization. The C-terminal region of GT-1 contains a putative dimerization domain. nih.gov Analysis of tobacco GT1a suggests that its C-terminal domain is critical for protein oligomerization, and this oligomerization can result in the protein existing as a homotetramer in solution, independent of DNA binding. nih.gov Protein dimerization is a fundamental biological process that facilitates the formation of functional protein assemblies in various cellular compartments. frontiersin.org

Functional Implications of GT-1 Dimerization for DNA Binding Activity

The dimerization of GT-1 has functional consequences for its DNA binding activity. The putative dimerization domain located in the C-terminal region of GT-1 has been shown to enhance its DNA binding capability. nih.gov This suggests that the formation of dimers or higher-order oligomers through these domains stabilizes or promotes the specific interaction of the trihelix domain with its DNA recognition site, thereby modulating transcriptional regulation.

Subcellular Localization and Nuclear Localization Signals

Consistent with its function as a transcription factor, GT-1 is localized to the nucleus. nih.govuniprot.org Studies using transient expression of a GT-1::beta-glucuronidase fusion protein in onion cells have visually demonstrated its nuclear localization. nih.govnih.gov The targeting of GT-1 to the nucleus is facilitated by the presence of nuclear localization signals (NLSs) within its amino acid sequence. In GT-1, these signal(s) have been identified within the first 215 amino acids of the protein. nih.govnih.gov Related proteins, such as GT-2, contain twin autonomous bipartite nuclear localization signals that direct their import into the nucleus. nih.govfao.org These bipartite NLSs typically consist of two basic domains separated by a specific number of amino acids, a characteristic feature of NLSs involved in targeting numerous nuclear proteins. nih.govnih.gov

Protein Characteristics of GT-1

FeatureDescriptionSource(s)
Predicted StructureContains a trihelix DNA-binding domain. Tobacco GT-1a is ~43 kD. Arabidopsis GT-1 is 406 amino acids. nih.govnih.govcapes.gov.brnih.govnih.govcapes.gov.br
DNA-Binding DomainTrihelix (Helix-Loop-Helix-Loop-Helix or HHTH motif). Essential for DNA binding. nih.govnih.govcapes.gov.brnih.govmdpi.comoup.comarabidopsis.orgnih.gov
Dimerization DomainPutative domain in the C-terminal region. Involved in oligomerization (e.g., homotetramer for tobacco GT1a). nih.govnih.gov
Functional State (DNA Binding)Binds DNA as a dimer. nih.gov
Subcellular LocalizationNucleus. nih.govnih.govuniprot.orgnih.gov
Nuclear Localization Signal(s)Present within the first 215 amino acids (Arabidopsis GT-1). Bipartite signals in related GT-2. nih.govnih.govnih.govfao.org

Genomic Organization and Evolutionary Biology of Gt 1 Protein

Gene Family Analysis and Related Sequences

The trihelix gene family, to which GT-1 belongs, is a feature of land plants and has been identified across a diverse range of species.

The trihelix family of transcription factors is found widely throughout the plant kingdom. nih.gov Systematic studies have identified numerous members of this family in various species, indicating their importance in plant biology. For example, 28 members have been found in Arabidopsis thaliana, 31 in rice (Oryza sativa), 56 in poplar (Populus species), 63 in soybean (Glycine max), and 59 in maize (Zea mays). nih.gov A comprehensive analysis across 11 land plant species identified a total of 319 non-redundant putative trihelix genes, including in mosses (Physcomitrella patens) and ferns (Selaginella moellendorffii), but they appear to be absent in algae. oup.com This distribution suggests that the trihelix family originated early in the evolution of land plants. oup.com

Table 1: Number of Trihelix Gene Family Members in Various Plant Species

Species Common Name Number of Trihelix Genes
Arabidopsis thaliana Thale cress 28 nih.gov
Oryza sativa Rice 31 nih.gov
Zea mays Maize 59 nih.gov
Glycine max Soybean 63 nih.gov
Populus trichocarpa Poplar 56 nih.gov
Physcomitrella patens Moss 29 oup.com
Selaginella moellendorffii Fern 25 oup.com
Brachypodium distachyon Purple false brome 28 oup.com
Sorghum bicolor Sorghum 27 oup.com

The expansion and diversification of the trihelix gene family have been significantly influenced by gene duplication events. nih.govnih.gov Analyses in species like maize and red maple have shown that whole-genome, segmental, and tandem duplications have all contributed to the proliferation of these genes. nih.govaloki.hu In maize, whole-genome or segmental duplication and tandem duplication occurred at similar frequencies, highlighting the importance of both mechanisms in the expansion of the GT1 gene family. nih.govnih.gov Similarly, in red maple, segmental duplications were more numerous than tandem duplications. aloki.hu These duplication events provide the raw genetic material for neofunctionalization and subfunctionalization, allowing for the evolution of new roles and expression patterns for trihelix transcription factors.

Intron-Exon Architecture of GT-1 Genes

The structure of genes, specifically the arrangement of introns and exons, provides clues about their evolutionary past and functional constraints.

The intron-exon structure of trihelix genes, particularly within the DNA-binding domain, offers evolutionary insights. In Arabidopsis, several trihelix genes, including AT-GT2, AT-GTL1, and AT-GTL2, contain a single intron within the sequence that codes for the amino-terminal DNA-binding domain. researchgate.net The position of this intron is conserved relative to the key amino acid residues of the trihelix motif. researchgate.net The presence of an intron in such a critical functional domain suggests an ancient origin and may have played a role in the evolution of the domain itself, possibly through exon shuffling. The conservation of this intron position across different members of the family points to strong selective pressure to maintain this genomic architecture. researchgate.net

Homology and Phylogenetic Relationships with Other Trihelix Factors

Phylogenetic analyses are crucial for understanding the evolutionary relationships between GT-1 and other trihelix family members. These studies typically classify the family into five main clades or subfamilies: GT-1, GT-2, GTγ, SH4, and SIP1. korea.ac.krmdpi.com The binding domains of the GT-1 and GT-2 clades are thought to have diverged early in the evolution of land plants. oup.comkorea.ac.kr

Transcriptomic Profiling of GT-1 Gene Expression

The expression of the GT-1 gene is not uniform throughout the plant, varying significantly across different tissues and developmental stages. This differential expression is revealed through transcriptomic profiling, a method that quantifies the abundance of gene transcripts (messenger RNA) in a given tissue at a specific time. By analyzing the transcriptome, researchers can infer the potential roles of a gene in the biological processes of different plant organs. The GT-1 gene, which encodes a trihelix family transcription factor, exhibits distinct expression patterns that suggest its involvement in regulating a variety of developmental and physiological functions.

Detailed analysis of GT-1 gene expression across various plant tissues reveals specific patterns of activity, pointing to specialized functions in different organs. To provide a quantitative overview, transcriptomic data for the GT-1 homolog in the model plant Arabidopsis thaliana (At1g13450) is often utilized due to the extensive available datasets for this species. This data serves as a representative model for understanding the tissue-specific roles of GT-1 proteins.

Research findings indicate that the GT-1 gene is expressed in leaves, roots, and reproductive tissues like siliques, but at notably different levels.

Leaves: In mature rosette leaves, the GT-1 gene generally shows a moderate level of expression. This suggests a role in the ongoing physiological processes within these photosynthetic organs, potentially related to light-responsive gene regulation, a known function of GT-1 transcription factors.

Roots: The expression in roots is typically lower compared to aerial parts of the plant. This lower level of transcription may indicate a more specialized or conditional role in root development or in response to specific soil-based environmental signals.

Siliques: Expression of the GT-1 homolog is observed in siliques, the characteristic fruit pods of the Brassicaceae family. Its presence in these reproductive structures suggests a potential function in fruit development, maturation, or seed production.

The varying levels of GT-1 transcripts in these tissues underscore its importance in multiple aspects of the plant life cycle, from vegetative growth to reproduction. The precise regulation of its expression is crucial for the proper development and function of each organ.

Table 1: Expression Profile of GT-1 Homolog (At1g13450) in Arabidopsis thaliana Tissues

This table presents data from the Arabidopsis AtGenExpress developmental dataset, showing the absolute signal intensity for the GT-1 homolog across key tissues.

TissueGene IDExpression Level (Absolute Signal Value)
Rosette LeafAt1g13450116.83
Siliques (Stage 5)At1g13450129.50
RootAt1g1345072.88

Transcriptional Regulation of Gt 1 Protein Expression

Modulation by Environmental Stimuli

The expression and activity of GT-1 proteins are significantly influenced by environmental cues, allowing plants to adapt and respond to changing conditions. GT-1 and related GT factors are involved in responses to various environmental stresses. frontiersin.orgresearchgate.netresearchgate.netnih.govresearchgate.net

Light-Responsive Gene Expression

Early research identified GT-1 as a key factor in the transcriptional regulation of light-responsive genes. GT-1 was initially discovered through its specific binding to a light-responsive cis-element, designated Box II (5'-GTGTGGTTAATATG), found in the promoter of the pea rbcS-3A gene, which encodes the small subunit of ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco). researchgate.netnih.govnih.govsciencenet.cn The binding of GT-1 to this element has been shown to correlate with the light-responsive expression of the rbcS promoter in transgenic plants. nih.gov Further studies using a synthetic tetramer of the GT-1 binding site (Box II) demonstrated its sufficiency to confer light-inducible expression in transgenic tobacco leaves, with expression predominantly observed in chloroplast-containing cells. nih.gov

It is hypothesized that GT-1 functions as a molecular switch, with its activity potentially modulated through Ca2+-dependent phosphorylation or dephosphorylation in response to light signals. arabidopsis.orgutoronto.ca Under illuminated conditions, photoreceptors such as phytochrome (B1172217) A (PhyA), and possibly phytochrome B (PhyB) and cryptochrome (B1237616) 1 (Cry1), are thought to activate Ca2+ or calmodulin signaling pathways that target the GT-1 binding sites in gene promoters. sciencenet.cn The effective response to these Ca2+ or calmodulin signals often requires cooperation between the GT-1 site and other promoter motifs, such as the as-1 or GATA elements. sciencenet.cn

Intriguingly, GT-elements can also contribute to the repression of light-induced genes in the dark, a process that may involve cooperation with the GATA motif. sciencenet.cn While a solitary GT1 motif can lead to dark activation and repression under high light, its functional coupling with a GATA motif can invert this behavior, resulting in a promoter that is repressed in the dark and inducible by light. jst.go.jp This suggests that light regulatory units can be complex assemblies of cis-elements, including GT1 and GATA motifs, whose combined activity dictates the transcriptional response to varying light conditions. jst.go.jp

Response to Biotic Stress (e.g., pathogen infection)

Members of the trihelix transcription factor family, including those within the GT-1 clade, are recognized for their critical roles in plant responses to biotic stresses, such as pathogen infection. frontiersin.orgresearchgate.netbiorxiv.org The GT-1 motif (GAAAAA) has been specifically identified as a responsive element to both salt and pathogen stress in the promoter of the soybean calmodulin isoform-4 (SCaM-4) gene. researchgate.net Research indicates that the interaction between the GT-1 motif and a GT-1-like transcription factor is instrumental in mediating pathogen-induced expression of the SCaM-4 gene in both soybean and Arabidopsis. researchgate.net

In rice, the GT-1 cis-element has been shown to play a significant role in the promoter response to pathogen infection. nih.gov A protein designated OsASR2, belonging to the abscisic acid, stress and ripening 2 family, has been identified in rice for its ability to bind to the GT-1 cis-element and its involvement in mediating resistance to pathogens. nih.gov Furthermore, studies in kiwifruit have revealed that PUB23, an E3 ubiquitin ligase, interacts with a trihelix transcription factor identified as GT1. mdpi.com This interaction appears to negatively regulate immune responses against Pseudomonas syringae pv. actinidiae, as silencing of PUB23 resulted in the upregulation of GT1 and defense marker genes. mdpi.com

Response to Abiotic Stress (e.g., salt, heat, drought)

Trihelix transcription factors are also crucial for plant adaptation to various abiotic stresses, including salt, heat, and drought. frontiersin.orgresearchgate.netresearchgate.netnih.govbiorxiv.org The GT1-motif is recognized for its involvement in responses to abiotic stress, particularly salinity. researchgate.net Promoters containing the GT1-motif frequently also harbor other cis-elements known to be responsive to salt stress. researchgate.net

Specific members of the GT-1 clade in Arabidopsis, such as GT-3a and GT-3b, have demonstrated functions in the plant's response to salt stress. frontiersin.orgresearchgate.netbiorxiv.org As observed with biotic stress, the GT-1 motif (GAAAAA) in the soybean SCaM-4 promoter is a responsive element to salt stress, and its interaction with a GT-1-like TF is involved in salt-induced SCaM-4 gene expression. researchgate.net The GT-1 cis-element has been broadly implicated in mediating the induction of gene expression in response to salt stress. researchgate.net Beyond salinity, the GT-1 cis-element is also important for promoter responses to osmotic stress and drought in rice. nih.gov The GT-1 binding protein OsASR2 in rice is responsive to drought stress and contributes to drought tolerance. nih.gov

Research involving transgenic Arabidopsis overexpressing soybean GT-2 genes has shown enhanced tolerance to salt, drought, and freezing stress. frontiersin.orgbiorxiv.org In rice, members of the GT-γ subfamily, including OsGTγ-1, OsGTγ-2, and OsGTγ-3, are involved in the response to salt stress and other abiotic stresses like drought and cold. researchgate.netnih.gov Transcript analysis revealed that the expression of OsGTγ-1 is strongly induced by salt stress and, to a lesser extent, by drought and cold stresses. researchgate.netnih.gov Functional studies on a mutant osgtgamma-1 line showed increased sensitivity to salt stress, while overexpression of OsGTγ-1 conferred enhanced salt tolerance at the seedling stage. researchgate.netnih.gov Similarly, in potato, StGT-γ genes exhibited high expression levels in leaves following drought stress, suggesting a significant role in drought tolerance. researchgate.netresearchgate.net It is proposed that GT-γ proteins influence molecular processes related to stress tolerance by binding to their specific GT elements or interacting with other transcription factors, thereby regulating the expression of stress-responsive genes. researchgate.net

The following table summarizes the influence of various environmental stimuli on GT-1/GT-element mediated gene expression:

Environmental StimulusEffect on GT-1/GT-Element Mediated ExpressionAssociated Genes/ProcessesOrganisms Studied
LightInduction, Dark RepressionrbcS, light-regulated genes, CaM signalingPea, Tobacco, Arabidopsis, Plants
Pathogen InfectionInductionSCaM-4, defense genesSoybean, Arabidopsis, Rice, Kiwifruit
Salt StressInductionSCaM-4, GmAGC genes, ion transportersSoybean, Arabidopsis, Rice, Plants
Drought StressInductionOs2H16, stress tolerance genesRice, Arabidopsis, Potato, Plants
Cold StressInduction (slight for OsGTγ-1)Stress tolerance genesRice, Arabidopsis
Osmotic StressInductionOs2H16Rice

Interactive Table: Environmental Modulation of GT-1/GT-Element Mediated Expression

Hormonal Influence on GT-1 Expression (e.g., Salicylic (B10762653) Acid)

Phytohormones act as crucial mediators in plant responses to both internal and external signals, including environmental stresses. frontiersin.org Analysis of promoters containing GT1-motifs, such as those in GmAGC genes, has revealed the presence of numerous cis-regulatory elements associated with hormonal responses. researchgate.net

Salicylic acid (SA) is a key phytohormone involved in plant defense signaling, particularly against pathogens. frontiersin.orgpnas.org Studies suggest that GT1 influences the SA-inducible expression of pathogenesis-related (PR) proteins, which are important components of the plant immune response. frontiersin.org

The Trihelix transcription factor GT2-like 1 (GTL1), a member of the GT-2 family closely related to GT-1, has been shown to play a significant role in promoting salicylic acid metabolism and regulating bacterial-triggered immunity. plos.orgnih.gov GTL1 appears to coordinate the expression of genes involved in the metabolism, transport, and response to salicylic acid. plos.orgnih.gov Research indicates that GTL1 positively regulates defense-related genes while inhibiting factors associated with growth and development. plos.org Experimental evidence, including hormone measurements and chromatin-immunoprecipitation assays, supports the notion that GTL1 directly binds to and regulates genes involved in SA biosynthesis and response. plos.org Transcriptome analyses of gtl1 mutants have revealed reduced levels of SA/PAMP-marker genes, suggesting that GTL1's effect is mediated at the level of SA signaling genes (e.g., NPR1, NIMIN1) and key biosynthesis genes like ICS1/SID2 and its regulator CBP60g. plos.org

Another GT-like protein, RSE1, has been identified as a negative regulator of leaf senescence in Arabidopsis in a manner dependent on salicylic acid. frontiersin.orgresearchgate.net Transcriptome analysis of the rse1 mutant showed significant upregulation of genes involved in defense response and SA signaling. frontiersin.orgresearchgate.net Consistent with this, SA levels were found to be significantly increased in rse1. frontiersin.orgresearchgate.net The early leaf senescence phenotype observed in rse1 was dependent on the SA biosynthesis gene SID2, highlighting the involvement of the SA pathway. frontiersin.orgresearchgate.net

NPR1, a central regulator of the SA-controlled signaling pathway in pathogen defense, is translocated to the nucleus upon endoplasmic reticulum (ER) stress, a condition often induced by SA. pnas.org While NPR1 can suppress the unfolded protein response (UPR) independently of SA, it is also required for the upregulation of genes that mitigate ER stress mediated by endogenous SA through the transcription factor TBF1. pnas.org

Regulatory Elements in GT-1 Gene Promoters

The transcriptional regulation mediated by GT-1 proteins is fundamentally dependent on their interaction with specific DNA sequences within gene promoters, known as GT elements. GT-1 proteins are characterized by their specific binding to these elements. frontiersin.orgresearchgate.netnih.govsciencenet.cncapes.gov.br

The GT element was initially identified in the promoter of the pea rbcS-3A gene as Box II (5'-GTGTGGTTAATATG). sciencenet.cn However, GT-1 has also been shown to bind to other related but somewhat divergent sequences present in the rbcS-3A promoter. sciencenet.cn Based on these binding sites, a deduced consensus core sequence for GT-elements has been proposed: 5'-G-Pu-(T/A)-A-A-(T/A). sciencenet.cn

GT-elements are commonly found as regulatory DNA sequences, often appearing in tandem repeats, within the promoter regions of a variety of plant genes. sciencenet.cn Depending on the specific promoter structure and context, GT-elements can exert either a positive or a negative influence on transcription. sciencenet.cn These elements are conserved across diverse plant nuclear genes, suggesting a broad role in gene regulation. capes.gov.br

Studies investigating cell type-specific transcription have provided further insights into the regulatory mechanisms involving GT elements. The observed inactivation of GT-1 site-mediated transcription in roots, for instance, correlates with the absence of detectable GT-1 binding activity in root extracts. capes.gov.br Interestingly, root cellular protein extracts contain an inhibitory activity that can prevent GT-1 from binding to DNA. capes.gov.br Furthermore, a distinct GT element-binding factor, referred to as RGTF, has been identified in roots. capes.gov.br RGTF exhibits different sequence requirements and lower sequence specificity compared to GT-1. capes.gov.br Mutation of GT-1 related binding sites can lead to an increase in their transcriptional activity in roots containing RGTF. capes.gov.br These findings suggest that cell type-specific transcriptional modulation by GT elements can be achieved through diverse strategies, including the involvement of distinct binding factors and inhibitory mechanisms. capes.gov.br

Promoter analysis of genes like GmAGC has identified the GT1-motif as a prevalent cis-element. researchgate.net The GT-1 cis-element (GAAAAA) has been recognized as a pivotal regulatory element that mediates the induction of gene expression in response to salt stress. researchgate.net This same GT-1 cis-element also plays a crucial role in the transcriptional response to pathogen infection and osmotic stress. nih.gov In the promoter of the chickpea C2H2-type zinc finger protein gene ZF2, six sequences corresponding to the salt- and pathogenesis-related cis-acting element GT-1 were detected. techscience.com The functional outcome of GT1 motif presence in a promoter can also be influenced by its combination with other elements; a GT1 motif alone might lead to dark activation and repression by high light, but its pairing with a GATA motif can switch the promoter to dark repression and light inducibility. jst.go.jp

The following table summarizes some of the regulatory elements associated with GT-1 binding and their related stimuli:

Regulatory ElementConsensus Sequence (Example)Associated StimuliLocation/Associated Genes
GT-element (Box II)5'-GTGTGGTTAATATGLightPea rbcS-3A promoter
GT-element (Core)5'-G-Pu-(T/A)-A-A-(T/A)Various (Light, Stress)Various plant gene promoters
GT1-motifGAAAAASalt, Pathogen, Osmotic StressSCaM-4, GmAGC, Os2H16 promoters

Interactive Table: Regulatory Elements Associated with GT-1 Binding

Molecular Mechanisms of Gt 1 Protein Action

DNA-Binding Specificity and Cis-Elements

GT-1 protein exhibits sequence-specific DNA binding, primarily interacting with degenerate cis-elements known as GT elements. henau.edu.cnsciencenet.cn These elements are often found in the promoter regions of genes with diverse functions, including those regulated by light, pathogen defense, and tissue specificity. ias.ac.in The DNA-binding domain of GT factors, including GT-1, is rich in basic and acidic amino acids, as well as proline and glutamine residues, forming a trihelix structure that dictates specific binding to GT elements. henau.edu.cn

Interaction with BoxII (GTGTGGTTAATATG)

The BoxII sequence (GTGTGGTTAATATG), initially identified in the promoter of the pea ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco) small subunit gene (rbcS-3A), is a well-characterized cis-element that interacts with GT-1. ias.ac.incapes.gov.brnih.govnih.gov BoxII is a regulatory component of light-responsive elements. capes.gov.brnih.govnih.gov Studies using 2-bp scanning mutations of BoxII have helped define the sequence requirements for GT-1 binding, showing that the core sequence GGTTAA within BoxII is critical for this interaction. nih.gov The recombinant tobacco GT-1a protein demonstrates similar sequence requirements for DNA binding as nuclear GT-1. capes.gov.brnih.govnih.gov

Interaction with GT Motif (e.g., 5'-GGTTAA-3', GAAAAA)

GT-1 binds to various GT motifs, with the core sequence 5'-GGTTAA-3' being a primary target, initially found in light-regulated genes. frontiersin.orgresearchgate.net While BoxII contains this core, GT elements are generally degenerate, with A/T-rich core sequences preceded by one to two G nucleotides. henau.edu.cnsciencenet.cnias.ac.in This degeneracy allows GT-1 and other GT factors to bind to a variety of related sequences. ias.ac.in Other GT motifs that trihelix proteins can bind to include GGTAATT, GGTAAA, and GAAAAA. oup.comfrontiersin.orgoup.com The specific binding affinity of GT-1 can vary between BoxII and other GT elements due to variations in their core sequences. sciencenet.cn

Binding to NO-Responsive Elements

Recent studies have indicated that GT-1 can also bind to Nitric Oxide (NO)-responsive elements. researchgate.net Under high-temperature stress, NO levels increase, leading to S-nitrosation of GT-1 at specific cysteine residues (Cys324 or Cys347). researchgate.net This S-nitrosation promotes GT-1's binding to NO-responsive elements in the promoter of genes like HsfA2, subsequently activating their expression and enhancing heat tolerance in plants. researchgate.net This suggests a redox-based signaling mechanism involving GT-1 in the heat stress response. researchgate.net

Role in Transcriptional Activation and Repression

GT-1 is involved in both transcriptional activation and repression, depending on the specific gene promoter and cellular context. sciencenet.cnias.ac.inresearchgate.net Its function can be modulated by post-translational modifications and interactions with other transcription factors. sciencenet.cn

Trans-activation Function in Heterologous and Plant Systems

GT-1 possesses a trans-activation function, which has been demonstrated in both yeast (heterologous) and plant cell systems. nih.govsciencenet.cnresearchgate.net In yeast, the Arabidopsis GT-1 coding region or deleted versions fused to a GAL4 DNA-binding domain showed activation of reporter genes. researchgate.net Experiments in tobacco BY-2 protoplasts also indicated trans-activation activity. nih.govresearchgate.net However, in tobacco BY-2 protoplasts, this activity was observed primarily when an internal region containing the DNA-binding domain was deleted, suggesting complex regulatory mechanisms in plant cells. nih.gov The C-terminal part of GT-1 appears to be necessary for its trans-activation activity, potentially containing an acidic domain. sciencenet.cnresearchgate.net

Interaction with the Transcriptional Pre-Initiation Complex (TFIIA-TBP-TATA)

Transcriptional activation by GT-1 may occur through direct interaction with the transcriptional pre-initiation complex (PIC). nih.govsciencenet.cn Studies have shown that GT-1 can interact with and stabilize the TFIIA-TBP-TATA complex. nih.govsciencenet.cnresearchgate.net This complex is crucial for the initiation of transcription by RNA polymerase II, with TBP binding to the TATA box and TFIIA interacting with TBP to stabilize the complex and facilitate PIC formation. wikidoc.orguniprot.org Gel-shift and co-immunoprecipitation assays have provided evidence for the interaction between GT-1 and components of the TFIIA-TBP-TATA complex. nih.govresearchgate.net This interaction suggests a mechanism by which GT-1 can activate transcription by promoting the assembly or stability of the PIC at target gene promoters. nih.govsciencenet.cn

Repressive Functions on Target Gene Transcription

Studies suggest that GT-1 can have a repressive function on the transcription of target genes researchgate.netsciencenet.cn. For example, overexpression of GT-1 in transgenic Arabidopsis had a slight negative effect on the mRNA levels of putative target genes like RBCS-1A, CAB2, and RPL21 researchgate.net. Conversely, inactivation of GT-1 by overexpressing antisense mRNA induced the transcription of these genes in light-grown plants researchgate.net. Interestingly, overexpression of the DNA-binding domain of GT-1 alone was also found to repress the transcription of these same genes researchgate.net. These findings collectively indicate that the binding of GT-1 to certain target promoters may exert a repressive effect on their transcriptional activity researchgate.net.

In tobacco roots, deletion of the GT-1 site in the light-induced RCA gene promoter increased reporter gene expression significantly, suggesting a transcription repression role for GT-elements in non-green cells sciencenet.cn. This repression mediated by GT-elements might occur through binding to a different or modified GT-factor that prevents the functioning of green cell-specific enhancers sciencenet.cn. Therefore, GT-elements can play both positive and negative roles in modulating cell-type-specific transcription sciencenet.cn.

In Drosophila, the protein Giant (Gt), a homolog of plant GT-1, functions in the repression of target genes, including the gap genes Kruppel (Kr) and hunchback (hb), and the pair-rule gene even-skipped (eve) sdbonline.org. Gt, acting as a repressor, is directly involved in forming the anterior border of eve stripe 2 expression sdbonline.org. The stripe 2 enhancer of eve is inherently sensitized for repression by Gt sdbonline.org. Gt specifies the sharp anterior stripe border by blocking two levels of transcriptional synergy: cooperative binding to DNA and cooperative contact of bound activators with the transcription complex sdbonline.org. Homologs of GT1 in maize and brachypodium, such as GRASSY TILLERS1 (GT1) and SIX-ROWED SPIKE1 (VRS1), have been shown to repress growth in various developmental contexts pnas.orgnih.gov. This suggests a conserved role for these genes in regulating growth repression pnas.orgnih.gov.

GT-1 as a Molecular Switch in Signal Transduction

GT-1 has been proposed to act as a molecular switch modulated by calcium-dependent phosphorylation and dephosphorylation in response to light signals arabidopsis.orgnih.govrockefeller.edu. The analysis of the pea rbcS-3A promoter sequence indicated that the BoxII element is necessary for the control of rbcS-3A gene expression by light nih.govrockefeller.edu. GT-1, which interacts with BoxII, is considered a candidate for a light-modulated molecular switch controlling gene expression nih.govrockefeller.edu. Since significant de novo synthesis of GT-1 was not detected after light treatment, it was hypothesized that light might induce post-translational modifications like phosphorylation or dephosphorylation of GT-1 nih.govrockefeller.edu.

Recombinant Arabidopsis GT-1 (hGT-1) can be phosphorylated by various mammalian kinase activities in vitro nih.gov. While phosphorylation by casein kinase II had no apparent effect on hGT-1 DNA binding, phosphorylation by calcium/calmodulin kinase II (CaMKII) significantly increased the binding activity nih.gov. Mass spectrometry analyses revealed that among potential phosphorylatable residues, T133 and S198 were heavily modified nih.gov. Mutational analysis demonstrated that phosphorylation of T133 can account for most of the stimulation of DNA-binding activity by CaMKII, highlighting the importance of this residue in hGT-1/BoxII interaction nih.govrockefeller.edu.

Nuclear GT-1 DNA-binding activity to BoxII was reduced by treatment with calf intestine phosphatase in extracts from light-grown plants but not from etiolated plants, further supporting the idea that GT-1 may function as a molecular switch regulated by calcium-dependent phosphorylation and dephosphorylation in response to light signals nih.govrockefeller.edu.

Integration of Calcium Signals

The role of GT-1 as a molecular switch is closely linked to the integration of calcium signals arabidopsis.orgnih.govrockefeller.edu. Calcium ions act as second messengers in many cellular processes in plants, with transient changes in cytosolic calcium content (calcium signatures) observed during growth, development, and stress conditions frontierspartnerships.org. Calcium-dependent protein kinases (CDPKs) are a large group of calcium sensors in plants and protists frontierspartnerships.org.

Analysis of recombinant GT-1 mutants showed that phosphorylation of Threonine 133 leads to a significant increase in DNA-binding activity frontierspartnerships.org. The reduction of nuclear GT-1 DNA-binding activity by phosphatase treatment in light-grown plants suggests that GT-1 activity is dependent on phosphorylation in vivo rockefeller.edufrontierspartnerships.org. This mechanism allows GT-1 to function as a molecular switch responding to light and potentially other inputs through integrated phosphorylation and/or dephosphorylation events rockefeller.edu.

In the context of signal transduction, GT-1's modulation by calcium-dependent phosphorylation allows it to integrate calcium signals, which are often part of the plant's response to environmental stimuli like light arabidopsis.orgnih.govrockefeller.edufrontierspartnerships.org. This integration at the level of a transcription factor provides a mechanism for translating calcium-mediated signals into changes in gene expression arabidopsis.orgnih.govrockefeller.edufrontierspartnerships.org.

Data on the effect of CaMKII phosphorylation on hGT-1 DNA binding affinity:

Phosphorylation StatusApproximate Increase in DNA Binding Activity
Phosphorylated by CaMKII10-20-fold nih.gov
Phosphorylated by Casein Kinase IINo apparent effect nih.gov

This table illustrates the differential impact of phosphorylation by different kinases on GT-1's DNA binding activity, highlighting the specificity of calcium-dependent modulation via CaMKII. To make this interactive, a user could potentially filter by kinase type or binding activity increase range.

Post Translational Modifications and Functional Regulation of Gt 1 Protein

Phosphorylation

Phosphorylation, the addition of a phosphate (B84403) group to a protein, is a widespread and highly effective PTM for controlling protein activity. wikipedia.org In the case of GT-1, phosphorylation plays a significant role in modulating its DNA-binding activity and its function as a molecular switch in response to signals like light. nih.govrockefeller.edu

Calcium-Dependent Phosphorylation

The phosphorylation of GT-1 has been shown to be calcium-dependent. arabidopsis.orgnih.govrockefeller.edu This suggests a link between calcium signaling pathways and the regulation of GT-1 activity. Calcium influx can activate protein kinases that subsequently phosphorylate GT-1, influencing its interaction with target DNA sequences. nih.govrockefeller.eduacs.org Studies indicate that calcium-dependent phosphorylation and dephosphorylation events are involved in the light-modulated activity of GT-1. arabidopsis.orgnih.govrockefeller.edu

Role of Kinases (e.g., CaMKII, Casein Kinase II) in GT-1 Phosphorylation

Several kinases have been investigated for their ability to phosphorylate GT-1. Calcium/calmodulin kinase II (CaMKII) has been shown to significantly increase the DNA-binding activity of GT-1 upon phosphorylation in vitro, with a reported 10-20-fold increase. nih.govrockefeller.edu In contrast, phosphorylation by casein kinase II (CKII) appears to have no apparent effect on GT-1 DNA binding. nih.govrockefeller.edu This highlights the specificity of kinase action in regulating GT-1 function. CaMKII is a serine/threonine kinase known to phosphorylate a variety of substrates and is involved in various signaling pathways. nih.govfrontiersin.org CKII is another widely expressed protein kinase capable of using both ATP and GTP as phosphate donors and phosphorylates numerous substrates. nih.govuniprot.org

Identification of Phosphorylation Sites (e.g., T133, S198)

Mass spectrometry analyses have been instrumental in identifying the specific residues on GT-1 that undergo phosphorylation. Among the potential phosphorylatable residues, Threonine 133 (T133) and Serine 198 (S198) have been identified as being heavily modified by phosphorylation. nih.govrockefeller.eduudel.edu Other potential sites like T86, S175, T179, and T278 were also examined. nih.govrockefeller.edu

Impact of Phosphorylation on DNA-Binding Activity and Gene Regulation

Phosphorylation, particularly at T133, has a significant impact on the DNA-binding activity of GT-1. researchgate.netnih.govrockefeller.edu Phosphorylation of T133 can account for most of the stimulation of DNA-binding activity by CaMKII, indicating its crucial role in the interaction between GT-1 and its target DNA sequence, BoxII. researchgate.netnih.govrockefeller.edu Mutational analyses altering T133 and S198 have further demonstrated the importance of these sites in modulating DNA binding. nih.govrockefeller.edu The enhanced DNA binding of phosphorylated GT-1 to elements like BoxII, found in the promoter regions of light-responsive genes, suggests that phosphorylation acts as a mechanism to control gene expression in response to light signals. arabidopsis.orgresearchgate.netnih.govrockefeller.edu Dephosphorylation of GT-1 in nuclear extracts from light-grown plants reduced its DNA-binding activity, further supporting the role of phosphorylation in regulating GT-1 function in vivo. nih.govrockefeller.edu

Data Table: Identified Phosphorylation Sites on GT-1 Protein

ResidueTypeModificationImpact on DNA Binding (relative to unphosphorylated)Relevant Kinase
T133ThreoninePhosphorylationIncreased (accounts for most CaMKII stimulation) nih.govrockefeller.eduCaMKII nih.govrockefeller.edu
S198SerinePhosphorylationHeavily modified, but specific impact on DNA binding less pronounced than T133 nih.govrockefeller.eduCaMKII nih.govrockefeller.edu
T86ThreoninePhosphorylationLess heavily modified nih.govrockefeller.eduNot specified
S175SerinePhosphorylationLess heavily modified nih.govrockefeller.eduNot specified
T179ThreoninePhosphorylationLess heavily modified nih.govrockefeller.eduNot specified
T278ThreoninePhosphorylationLess heavily modified nih.govrockefeller.eduNot specified

S-Nitrosation

S-nitrosation is a reversible post-translational modification involving the covalent attachment of a nitric oxide (NO) moiety to a cysteine thiol group, forming an S-nitrosothiol. mdpi.comugent.benih.govnih.gov This modification can regulate protein function, localization, interactions, and stability. mdpi.comugent.benih.gov GT-1 protein has also been shown to undergo S-nitrosation. mdpi.comugent.be

Identification of S-Nitrosation Sites (e.g., Cys324, Cys347)

Recent studies have identified specific cysteine residues on GT-1 that are subject to S-nitrosation. Under conditions of high-temperature stress, which can induce NO production, S-nitrosation has been observed at Cysteine 324 (Cys324) and Cysteine 347 (Cys347) sites of GT-1. mdpi.comugent.beresearchgate.net

The S-nitrosation of GT-1 at these sites has functional consequences, promoting its binding to the NO-responsive element in the promoter of the HsfA2 gene. mdpi.comugent.be This interaction leads to the activation of HsfA2 expression and subsequently enhances the expression of heat-responsive genes, contributing to heat tolerance in plants. mdpi.comugent.be

Data Table: Identified S-Nitrosation Sites on GT-1 Protein

ResidueTypeModificationFunctional Consequence
Cys324CysteineS-NitrosationPromotes binding to NO-responsive element in HsfA2 promoter, activating HsfA2 expression mdpi.comugent.beresearchgate.net
Cys347CysteineS-NitrosationPromotes binding to NO-responsive element in HsfA2 promoter, activating HsfA2 expression mdpi.comugent.beresearchgate.net

Effects of S-Nitrosation on DNA Binding and Target Gene Activation

S-nitrosation, the covalent attachment of a nitric oxide (NO) moiety to a cysteine thiol group, is a critical redox-based PTM that regulates the function of numerous proteins in plants. mdpi.comfrontiersin.org Research has demonstrated that GT-1 protein undergoes S-nitrosation, which impacts its interaction with DNA and the activation of downstream genes.

Under conditions of high-temperature stress, NO production is induced in plants. mdpi.comnih.gov This increase in NO levels leads to the S-nitrosation of GT-1. mdpi.comnih.govnih.gov Specific cysteine residues within the GT-1 protein have been identified as targets for this modification, including Cys324 and Cys347. mdpi.com

The S-nitrosation of GT-1 has been shown to promote its binding to specific DNA sequences known as NO-responsive elements. mdpi.comnih.gov This enhanced DNA binding is particularly relevant for the promoter of the Heat Shock Transcription Factor A2 (HsfA2) gene. mdpi.comnih.govnih.gov By increasing the binding of GT-1 to the HsfA2 promoter, S-nitrosation facilitates the activation of HsfA2 gene expression. mdpi.comnih.gov The subsequent upregulation of HsfA2 contributes to the plant's ability to tolerate heat stress by enhancing the expression of heat-responsive genes. mdpi.com This highlights S-nitrosation as a key regulatory mechanism linking NO signaling under heat stress to the transcriptional activity of GT-1 and the induction of thermotolerance. mdpi.comnih.govnih.gov

Modification TypeModified Residue(s)Stimulus/ConditionEffect on DNA BindingAffected Target Gene(s)Reference
S-NitrosationCys324, Cys347High-temperature stress (NO)Promotes bindingHsfA2 mdpi.comnih.govnih.gov

Other Potential Post-Translational Modifications (e.g., Acetylation, Ubiquitination, Glycosylation)

Beyond S-nitrosation, GT-1 protein may be subject to other PTMs that influence its function. While direct evidence for all potential modifications on GT-1 is still being explored, studies on GT-1 and other transcription factors provide insights into how modifications such as phosphorylation, acetylation, ubiquitination, and glycosylation could potentially regulate GT-1 activity. thermofisher.comnih.govembopress.orgmdpi.comphysiology.org

Phosphorylation is a well-established PTM involving the addition of a phosphate group, often affecting protein activity and interactions. thermofisher.commdpi.com Studies on Arabidopsis recombinant GT-1 (hGT-1) have shown that it can be phosphorylated by kinases such as calcium/calmodulin kinase II (CaMKII). nih.gov Phosphorylation by CaMKII significantly increased the DNA-binding activity of hGT-1, demonstrating the potential of this modification to regulate GT-1's interaction with its target DNA sequences. researchgate.netnih.gov Mass spectrometry analysis identified Threonine 133 (T133) and Serine 198 (S198) as residues that undergo heavy phosphorylation, with phosphorylation at T133 being particularly important for the CaMKII-stimulated increase in DNA binding. nih.gov Furthermore, the DNA-binding activity of nuclear GT-1 in extracts from light-grown plants was reduced by phosphatase treatment, suggesting that phosphorylation/dephosphorylation events are involved in modulating GT-1 activity in response to light signals. nih.gov

Modification TypeModified Residue(s)Stimulus/ConditionEffect on DNA BindingReference
PhosphorylationT133, S198CaMKII activityIncreased binding researchgate.netnih.gov
PhosphorylationNot specifiedLight signalsModulation (suggested) nih.gov

Acetylation, the addition of an acetyl group, primarily to lysine (B10760008) residues or the protein's N-terminus, is another common PTM that can impact protein stability, localization, and interactions, including the DNA-binding affinity of transcription factors. embopress.orgoup.comescholarship.orgfrontiersin.org While specific acetylation sites on GT-1 and their functional consequences have not been detailed in the provided sources, the prevalence of acetylation as a regulatory mechanism for other transcription factors suggests it could potentially play a role in modulating GT-1 activity. frontiersin.orgnih.gov

Ubiquitination involves the attachment of ubiquitin proteins to a target protein, often signaling for degradation via the proteasome, but also influencing protein localization, activity, and interactions. physiology.orgoup.comlongdom.orgfrontiersin.orgfrontiersin.org The ubiquitination machinery is extensive in plants and plays a crucial role in regulating the homeostasis and function of nuclear proteins, including transcription factors, particularly in response to stress. frontiersin.org The potential for ubiquitination to affect GT-1 stability or activity warrants further investigation.

Glycosylation, the addition of sugar moieties, is a complex PTM known to affect protein folding, stability, and function, particularly for secreted and membrane-bound proteins. nih.govmdpi.comresearchgate.net While transcription factors like GT-1 are typically nuclear proteins, and glycosylation is often associated with the endoplasmic reticulum and Golgi apparatus, some forms of glycosylation can occur in other cellular compartments. The potential for glycosylation to influence GT-1, perhaps through less common pathways or by affecting interacting proteins, remains an area for potential future research.

Biological Functions and Physiological Roles of Gt 1 Protein in Plants

Regulation of Light-Responsive Gene Expression

GT-1 is a key component of the molecular machinery that plants use to respond to light, a fundamental environmental signal that governs their growth and development. nih.gov Light influences the expression of a vast number of plant genes, and GT-1 is instrumental in controlling a specific subset of these, particularly those involved in photosynthesis and early development. researchgate.net

The GT-1 protein was first identified for its ability to bind to the promoter of the rbcS gene, which encodes the small subunit of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), a critical enzyme in carbon fixation. nih.gov The light-dependent expression of rbcS is correlated with the in vitro binding of GT-1 to a conserved GT motif within the gene's promoter. nih.gov Further research has demonstrated that this GT-1 binding site can, on its own, confer light-responsive expression to a gene in transgenic plants, highlighting its function as a molecular light switch. nih.gov

Similarly, GT-1 binds to the light-responsive elements of the CAB2 gene promoter. nih.gov CAB2 encodes a chlorophyll (B73375) a/b binding protein, which is a major component of the light-harvesting complex essential for photosynthesis. nih.gov The regulation of both rbcS and CAB2 by GT-1 underscores its importance in orchestrating the expression of genes central to the photosynthetic process. researchgate.netnih.gov However, studies in Arabidopsis suggest that GT-1's binding to these promoters may have a repressive function in their transcription, indicating a complex regulatory role where it fine-tunes gene expression levels in response to light cues. researchgate.net

Table 1: Photosynthesis-Related Genes Regulated by GT-1

GeneProtein ProductFunctionGT-1 Regulatory Action
rbcS (e.g., rbcS-3A)Small subunit of RuBisCOCarbon fixation in photosynthesisBinds to promoter to confer light-responsive expression. nih.gov
CAB2Chlorophyll a/b binding proteinComponent of the light-harvesting complexBinds to light-responsive elements in the promoter. nih.gov
RPL21Ribosomal protein L21Chloroplast protein synthesisPutative target gene, expression influenced by GT-1 levels. researchgate.net

The regulatory functions of GT-1 and related GT factors extend to the critical early stages of a plant's life. The proper development of seedlings, particularly processes like photomorphogenesis (light-mediated development), depends on the precise expression of light-regulated genes. researchgate.net For instance, a GT factor known as GRY79, which is a trihelix chimera, is involved in the development of chloroplasts during the early seedling stage in rice. nih.gov Another GT factor, GTL1, has been shown to regulate cell growth in Arabidopsis. oup.com While GT-1 itself is primarily linked to the transcriptional response to light, its control over photosynthetic genes is inherently tied to providing the necessary components for healthy seedling growth and the transition from heterotrophic to autotrophic growth.

Mediation of Plant Stress Responses

Beyond light signaling, GT factors, including GT-1, are integral to the complex networks that allow plants to tolerate and adapt to various environmental challenges, known as abiotic and biotic stresses. nih.gov

Plants have developed mechanisms to survive high temperatures, a process known as thermotolerance. plantae.org Recent research has identified the trihelix transcription factor GT-1 as a key player in the transcriptional reprogramming that occurs during the heat stress response. nih.gov Under heat-induced oxidative stress, GT-1 is one of several key transcription factors that are covalently modified, driving the changes in gene expression necessary for the plant to acquire thermotolerance. nih.gov This indicates a direct role for GT-1 in enhancing a plant's ability to withstand heat stress.

High salinity in soil is a major abiotic stress that negatively impacts plant growth. mdpi.com Plants respond to salt stress by activating specific genes that help mitigate the damage. frontiersin.org The GT-1 motif (GAAAAA) has been identified in the promoter of the salt-induced SCaM-4 gene in soybean, which plays a role in salt stress signaling. nih.gov This suggests that GT-1 or a similar transcription factor binds to this motif to regulate gene expression in response to high salt concentrations. nih.gov Furthermore, a GT family member in Brassica napus, SIP1-1, has been shown to be involved in the salt and osmotic stress response. nih.gov

Plants possess sophisticated defense systems to protect themselves against pathogens. youtube.com GT factors are involved in these defense mechanisms. nih.gov For example, the transcript levels of a rice GT-1-like gene, rml1, were found to increase rapidly after infection with the rice blast fungus, indicating a role in the defense response. nih.gov The GT-1 motif is also found in the promoter of the soybean SCaM-4 gene, which, in addition to its role in salt stress, is also induced by pathogens. nih.gov A related protein, SGT1, is required for disease resistance mediated by a wide range of resistance (R) proteins, which recognize specific pathogen molecules and trigger a defense response. pnas.org Silencing SGT1 compromises resistance to various pathogens, showing its general importance in plant immunity. pnas.org

Table 2: Role of GT-1 and Related Factors in Plant Stress Responses

Stress TypeSpecific Role of GT-1/GT FactorExample Gene/PathwayOrganism
Thermotolerance (Heat Stress)GT-1 is a key transcription factor modified during heat stress to drive transcriptional reprogramming for thermotolerance. nih.govHeat stress response pathwayGeneral
Salt StressThe GT-1 motif is present in the promoter of salt-induced genes, suggesting regulation by GT-1. nih.govSCaM-4 (Soybean Calmodulin)Soybean nih.gov
Pathogen DefenseA GT-1-like gene is rapidly upregulated upon fungal infection. nih.gov The GT-1 motif is also found in pathogen-induced gene promoters. nih.govrml1, SCaM-4Rice, Soybean nih.govnih.gov

Role in Drought Tolerance

Members of the GT-1 protein family and its close homologs are key regulators in the complex network of drought tolerance in plants. They modulate gene expression to confer resistance to water-deficit conditions through various mechanisms, including stomatal regulation and stress-responsive gene activation.

A notable example is the Arabidopsis thaliana GT-2 LIKE 1 (GTL1) protein, a homolog of GT-1a. GTL1 acts as a transcriptional repressor of STOMATAL DENSITY AND DISTRIBUTION1 (SDD1), a key gene that negatively regulates stomatal density. nih.gov Under well-watered conditions, GTL1 is expressed and represses SDD1, leading to normal stomatal development. However, under drought stress, the expression of GTL1 is downregulated. nih.gov This downregulation relieves the repression of SDD1, resulting in reduced stomatal density, which in turn lowers transpiration rates and enhances water use efficiency and drought tolerance. nih.gov

Furthermore, another member of the GT-1 subfamily in tomato, ShCIGT, has been shown to mediate tolerance to both cold and drought stress by interacting with SnRK1 (Sucrose non-fermenting 1-related protein kinase 1), a central regulator of plant metabolism and stress responses. nih.gov Overexpression of certain cotton trihelix transcription factors in Arabidopsis has also demonstrated enhanced tolerance to salt and drought stress. These transcription factors achieve this by binding to GT and MYB promoter elements in stress-related genes, thereby activating their expression.

The involvement of GT factors in drought stress is further supported by genome-wide studies in various plant species. In Brachypodium distachyon, the expression levels of most BdGT genes were altered under abiotic stresses, including drought. nih.gov Similarly, in Medicago truncatula, trihelix genes have been implicated in the abscisic acid (ABA) signaling pathway, which is a central component of the plant's response to drought. nih.gov

GT Protein/HomologPlant SpeciesMechanism of Drought ToleranceKey Target Genes/Interacting Proteins
GTL1Arabidopsis thalianaReduces stomatal density to decrease transpiration and improve water use efficiency. nih.govTransrepression of SDD1 nih.gov
ShCIGTTomatoMediates cold and drought tolerance. nih.govInteraction with SnRK1 nih.gov
GhGT23Cotton (overexpressed in Arabidopsis)Enhances salt and drought stress tolerance.Binds to GT and MYB promoter elements in stress-related genes.

Interplay with Other Regulatory Pathways (e.g., Ca2+ signaling, NO signaling)

The function of GT-1a and its homologs is intricately connected with other signaling pathways, particularly those involving second messengers like calcium (Ca2+) and nitric oxide (NO). These interactions allow for a fine-tuned response to environmental stimuli.

Calcium Signaling: A direct link between GT factors and calcium signaling has been established. The Arabidopsis trihelix transcription factor AtGT2L, a member of the GT-2 subfamily, has been identified as a Ca2+-dependent calmodulin (CaM)-binding protein. nih.govresearchgate.net Calmodulin is a primary calcium sensor in eukaryotes. The binding of Ca2+ to calmodulin induces a conformational change, enabling it to interact with and modulate the activity of target proteins. The calmodulin-binding domain of AtGT2L is located within its C-terminal DNA-binding domain. nih.govresearchgate.net The expression of AtGT2L is responsive to cold and salt stress, and its overexpression leads to enhanced expression of stress-inducible marker genes like RD29A and ERD10. nih.govresearchgate.net This demonstrates that AtGT2L is a nuclear transcription factor that integrates calcium signaling to regulate plant responses to abiotic stresses. nih.govresearchgate.net The elevation of cytosolic calcium is a common response to various stresses, including drought, and its perception by proteins like AtGT2L provides a mechanism for translating this signal into a transcriptional response. nih.govresearchgate.net

Regulatory PathwayInteracting GT ProteinPlant SpeciesNature of InterplayFunctional Consequence
Ca2+ signalingAtGT2LArabidopsis thalianaAtGT2L is a Ca2+/calmodulin-binding protein. nih.govresearchgate.netIntegrates calcium signals to regulate responses to cold and salt stress. nih.govresearchgate.net
NO signalingGT-1a (Hypothesized)GeneralPotential modulation of GT-1a activity through NO-mediated post-translational modifications or as part of the ABA signaling cascade.Fine-tuning of drought stress responses.

Development and Organ-Specific Processes (e.g., fruit/seed development)

Members of the GT-1 family of transcription factors are also involved in regulating specific developmental processes in plants, including the development of fruits and seeds. Their expression in specific organs contributes to the precise control of gene networks that govern these complex processes.

Fruit Development: Evidence suggests a role for GT-1 family members in fruit ripening. In strawberry, a non-climacteric fruit, the transient overexpression of the AP2/ERF transcription factor FaRAV1 promotes the accumulation of anthocyanins, which are responsible for the red color of the fruit. This effect is, in part, due to the promotion of the expression of the GT1 gene, which is involved in the flavonoid biosynthesis pathway. frontiersin.org This indicates that GT-1 is a component of the regulatory network controlling fruit coloration, a key aspect of ripening.

Seed Development: Trihelix transcription factors play a crucial role in the regulation of seed maturation and germination. The Arabidopsis protein ASIL1 (Arabidopsis 6b-interacting protein 1-like 1), a member of the trihelix family, acts as a repressor of embryonic seed maturation genes in vegetative tissues. nih.gov ASIL1 recognizes a GT element in the promoter of the 2S3 seed storage protein gene. nih.gov By repressing such genes after germination, ASIL1 ensures that embryonic traits are not expressed during vegetative growth. nih.gov This highlights the role of trihelix factors in the precise temporal and spatial regulation of gene expression during the transition from embryonic to vegetative development.

The organ-specific expression of GT factors has been observed in various studies. For instance, in Arabidopsis, the mRNA levels of AtGT2L are higher in older rosette leaves, cauline leaves, and flowers compared to other organs. nih.govresearchgate.net This differential expression pattern suggests specialized roles for these transcription factors in different parts of the plant and at different developmental stages.

Developmental ProcessGT Protein/HomologPlant SpeciesSpecific RoleObserved Effect
Fruit Ripening (Coloration)GT1StrawberryInvolved in the anthocyanin biosynthesis pathway. frontiersin.orgContributes to the development of fruit color. frontiersin.org
Seed DevelopmentASIL1Arabidopsis thalianaRepresses the expression of embryonic seed maturation genes in seedlings. nih.govPrevents the expression of embryonic traits during vegetative growth. nih.gov

Methodologies for Studying Gt 1 Protein

DNA-Protein Interaction Assays

Assays designed to study the interaction between proteins and DNA are crucial for identifying specific binding sites and understanding the regulatory functions of DNA-binding proteins like GT-1.

The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a widely used technique to study the binding of proteins to DNA. wikipedia.orgthermofisher.com The principle is based on the observation that a DNA fragment bound to a protein moves more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free, unbound DNA fragment. licorbio.comyoutube.com This results in a "shift" in the mobility of the DNA band.

To perform an EMSA for the GT-1 protein, a labeled DNA probe containing the putative GT-1 binding sequence is incubated with purified GT-1 protein or nuclear extracts containing it. The resulting mixture is then subjected to electrophoresis. nih.gov If GT-1 binds to the DNA probe, the resulting complex will be larger and migrate more slowly, appearing as a band higher up on the gel compared to the free probe. wikipedia.org The specificity of the interaction can be confirmed through competition assays, where an excess of unlabeled specific DNA is shown to prevent the formation of the shifted band, while an unlabeled non-specific competitor does not. nih.gov Furthermore, a "supershift" assay can be performed by adding an antibody specific to GT-1, which binds to the protein-DNA complex, causing an even greater retardation in mobility and confirming the identity of the protein in the complex. nih.govnih.gov

Table 1: Representative EMSA Results for GT-1 Binding Specificity

Lane Labeled Probe GT-1 Protein Unlabeled Specific Competitor Unlabeled Non-Specific Competitor Anti-GT-1 Antibody Observed Bands Interpretation
1 + - - - - Free Probe Negative control showing mobility of unbound DNA.
2 + + - - - Shifted Complex, Free Probe GT-1 protein binds to the DNA probe.
3 + + + - - Free Probe Specific binding is competed away by excess unlabeled specific DNA.
4 + + - + - Shifted Complex, Free Probe Binding is not affected by a non-specific competitor, confirming specificity.

Dimethyl Sulfate (DMS) interference footprinting is a high-resolution technique used to identify the specific purine (B94841) (guanine and, to a lesser extent, adenine) residues that are in close contact with a binding protein. nih.govresearchgate.net The method relies on the principle that methylation of these key contact points by DMS can interfere with or prevent protein binding.

In this assay, a DNA probe is first lightly methylated with DMS, ensuring on average only one methylation event per DNA molecule. This partially methylated DNA is then incubated with the GT-1 protein. The DNA-protein complexes are separated from the free, unbound DNA, often using an EMSA. researchgate.net Both the bound and free DNA fractions are then treated with piperidine, which cleaves the DNA backbone at the methylated purine residues. creativebiomart.net When the cleavage products are analyzed on a sequencing gel, the lanes corresponding to the GT-1-bound DNA will show a depletion of bands at positions where methylation interfered with GT-1 binding. These "missing bands" represent the guanine (B1146940) and adenine (B156593) residues that are crucial for the interaction. researchgate.netcreativebiomart.net

Table 2: DMS Interference Footprinting Data for GT-1 on a Hypothetical DNA Sequence

Nucleotide Position Sequence (5'-3') Free DNA Cleavage GT-1 Bound DNA Cleavage Interpretation
+10 G Strong Band Strong Band No interference; not a critical contact point.
+11 A Strong Band Strong Band No interference; not a critical contact point.
+12 G Strong Band No Band Interference; G at +12 is a critical contact point for GT-1 binding.
+13 G Strong Band No Band Interference; G at +13 is a critical contact point for GT-1 binding.
+14 C - - Not a purine; not assessed by DMS.
+15 T - - Not a purine; not assessed by DMS.
+16 A Strong Band Weak Band Partial interference; A at +16 may contribute to binding.

Protein-Protein Interaction Analysis

Identifying the proteins that interact with GT-1 is essential for mapping its functional networks within the cell. Several powerful techniques are available for this purpose.

Co-immunoprecipitation (Co-IP) is a robust method used to identify and validate protein-protein interactions that occur within the cell (in vivo). thermofisher.com The technique involves using an antibody specific to a "bait" protein (in this case, GT-1) to pull it out of a cell lysate. ptglab.com Any proteins that are physically associated with the bait protein (the "prey") will be pulled down as well, as part of a complex.

The procedure begins with the gentle lysis of cells to preserve protein complexes. An antibody targeting GT-1 is added to the lysate and allowed to bind. This antibody-protein complex is then captured, typically using beads coated with Protein A or Protein G, which bind to the antibody. thermofisher.com After washing away non-specifically bound proteins, the entire complex is eluted from the beads. The eluted proteins are then separated by SDS-PAGE and the interacting "prey" proteins can be identified by Western blotting using an antibody specific to the suspected partner or by mass spectrometry for a broader, unbiased identification of novel interactors. ptglab.com

| Negative Control | Normal IgG | Anti-Protein X | No band detected. | The interaction between GT-1 and Protein X is specific and not due to non-specific antibody binding. |

The Yeast Two-Hybrid (Y2H) system is a powerful genetic method for discovering protein-protein interactions. wikipedia.org It is based on the principle of reconstituting a functional transcription factor in yeast. nih.gov The transcription factor is split into two separate domains: a DNA-binding domain (DBD) and a transcriptional activation domain (AD). wikipedia.org

In a Y2H screen, the GT-1 "bait" protein is fused to the DBD, and a library of potential "prey" proteins is fused to the AD. nih.gov These constructs are co-expressed in a yeast strain that has reporter genes (e.g., HIS3, lacZ) downstream of a promoter that the DBD can bind to. If the "bait" and "prey" proteins interact, they bring the DBD and AD into close proximity, reconstituting the transcription factor. nih.gov This functional transcription factor then drives the expression of the reporter genes, allowing the yeast to grow on selective media or produce a colorimetric signal (e.g., blue colonies in the presence of X-gal). nih.gov This system is particularly useful for large-scale screening to identify novel interaction partners from a cDNA library.

Table 4: Yeast Two-Hybrid Screening Results for GT-1

Bait Construct Prey Construct Growth on Selective Media (-His) β-galactosidase Activity (X-gal) Interaction
DBD-GT-1 AD-Protein A +++ Blue Strong Interaction
DBD-GT-1 AD-Protein B - White No Interaction
DBD-GT-1 AD-Protein C + Light Blue Weak Interaction
DBD-Lamin (Control) AD-Protein A - White No Interaction (Prey is not non-specific)

Modern proteomics has introduced high-throughput, in vitro platforms for analyzing protein-protein interactions, which offer advantages over in vivo methods by eliminating the complexities of the cellular environment. nih.gov These platforms, such as AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), utilize bead-based technologies to detect interactions with high sensitivity and are amenable to automation. revvity.com

In a typical bead-based proximity assay, two different beads are used. One bead (donor) is coated with a molecule that can bind the "bait" protein (GT-1), and the other bead (acceptor) is coated with a molecule that binds the potential "prey" protein. If GT-1 and the prey protein interact, they bring the donor and acceptor beads into close proximity. revvity.com When the donor bead is excited by a laser, it releases singlet oxygen, which can travel a short distance (~200 nm) to the acceptor bead, triggering a chemiluminescent signal. This signal is only produced when the proteins are interacting, providing a quantitative measure of the binding affinity. revvity.com Such platforms are ideal for screening large compound libraries for inhibitors of a specific protein-protein interaction or for validating interactions discovered by other methods. nih.gov

Table 5: In Vitro Proximity Assay to Quantify GT-1 and Protein Z Interaction

GT-1 Concentration (nM) Protein Z Concentration (nM) Luminescent Signal (Arbitrary Units) Interpretation
5 0 150 Background signal without prey protein.
0 50 165 Background signal without bait protein.
5 10 1,200 Interaction detected.
5 25 3,500 Signal increases with prey concentration.
5 50 8,100 Strong interaction signal.

Expression and Functional Analysis in Model Systems

Transient Expression in Plant Protoplasts and Cells (e.g., onion cells, tobacco BY-2 protoplasts)

Transient expression systems are invaluable for the rapid assessment of protein function, such as subcellular localization and transcriptional activity. These systems involve introducing the gene encoding the protein of interest into plant cells for a short period without stable integration into the host genome. Onion (Allium cepa) epidermal cells and tobacco BY-2 protoplasts are two of the most commonly used systems for this purpose due to their large cell size and ease of transformation. frontiersin.orgisgpb.orgnih.govnih.govplos.org

In a typical experiment, a plasmid vector containing the GT-1a gene fused to a reporter gene, such as Green Fluorescent Protein (GFP), is introduced into onion epidermal cells, often via biolistic particle delivery or Agrobacterium-mediated transformation. nih.govplos.org The expression of the fusion protein can then be visualized using confocal microscopy to determine its subcellular localization. For transcription factors like GT-1a, an exclusive nuclear localization is expected.

To assess transcriptional activity, tobacco BY-2 protoplasts are frequently employed. researchgate.netnih.gov In these assays, two types of plasmids are co-transfected into the protoplasts: an "effector" plasmid that expresses the GT-1a protein and a "reporter" plasmid containing a minimal promoter with multiple copies of a GT-1a binding site upstream of a reporter gene (e.g., luciferase or β-glucuronidase). The level of reporter gene expression directly indicates the ability of GT-1a to activate or repress transcription. Studies have shown that GT-1a possesses a trans-activation function in plant cells. nih.gov

Table 1: Comparison of Transient Expression Systems for GT-1a Analysis

Feature Onion Epidermal Cells Tobacco BY-2 Protoplasts
Primary Use Subcellular localization studies Transcriptional activity assays
Transformation Method Particle bombardment, Agroinfiltration Electroporation, PEG-mediated
Cellular Context Intact tissue layer Single, wall-less cells

| Key Advantage | Preserves cellular structure | High transformation efficiency, suitable for quantitative assays |

Generation and Analysis of Transgenic Plants (e.g., overexpression, antisense, mutant lines)

To understand the function of GT-1a in the context of a whole organism, researchers generate and analyze transgenic plants. This approach allows for the study of the protein's role in development, physiology, and response to environmental stimuli. Common strategies include overexpression, where the GT-1a gene is expressed at higher-than-normal levels, and gene silencing (e.g., using antisense or RNA interference constructs) to reduce or eliminate this compound production.

For example, to investigate the role of GT-1a in light-regulated gene expression, transgenic Arabidopsis thaliana plants have been developed. researchgate.net In these studies, different constructs were introduced into wild-type plants:

Overexpression (Sense) lines: These plants express the full-length GT-1a cDNA under the control of a strong constitutive promoter, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter.

Antisense lines: These plants express an inverted version of the GT-1a cDNA, which leads to the production of a complementary mRNA strand that binds to and promotes the degradation of the endogenous GT-1a transcript.

Analysis of these transgenic lines revealed that altering GT-1a levels affects the expression of its target genes. For instance, overexpression of GT-1a had a slight negative effect on the mRNA levels of certain light-regulated genes, while reducing GT-1a function through antisense expression led to an induction of these same genes, suggesting a repressive role for GT-1a in their transcriptional regulation under specific conditions. researchgate.net

Use of Recombinant this compound

The production of GT-1a as a recombinant protein, typically in bacterial systems like Escherichia coli, is essential for detailed biochemical and in vitro studies. researchgate.netspringernature.comnih.gov This method allows for the generation of large quantities of purified protein, free from other plant cellular components.

A common strategy involves cloning the GT-1a coding sequence into an expression vector that adds an affinity tag, such as Glutathione-S-Transferase (GST) or a polyhistidine (His) tag, to the protein. researchgate.netbio-rad.com The fusion protein is then expressed in E. coli, and the bacterial cells are lysed. The tagged this compound can be selectively purified from the complex mixture of bacterial proteins using affinity chromatography. researchgate.netpromega.com

Purified recombinant GT-1a is used in a variety of assays, including:

DNA Binding Assays: Electrophoretic mobility shift assays (EMSA) are used to confirm that GT-1a specifically binds to its target DNA sequences (GT-boxes) found in the promoters of regulated genes.

Interaction Studies: Co-immunoprecipitation and pull-down assays can identify other proteins that interact with GT-1a, helping to elucidate its regulatory network. Data suggests GT-1a binds to DNA as a homodimer. uniprot.org

Structural Analysis: Purified protein is a prerequisite for structural studies like X-ray crystallography to determine the three-dimensional structure of the protein, particularly its DNA-binding domain.

Analysis of Post-Translational Modifications

Post-translational modifications (PTMs) are covalent chemical changes to a protein after its synthesis, which can profoundly affect its activity, stability, and localization. protocols.io Identifying and characterizing the PTMs of GT-1a is crucial for a complete understanding of its regulation.

Mass Spectrometry for PTM Identification

Mass spectrometry (MS) is the most powerful and widely used technique for identifying PTMs on proteins. nih.govsemanticscholar.orgucsf.edunih.gov The general workflow for identifying PTMs on GT-1a involves:

Isolation: The this compound is isolated from plant tissue or from one of the expression systems described above.

Digestion: The purified protein is enzymatically digested, typically with trypsin, into smaller peptides.

Analysis: The resulting peptide mixture is analyzed by a mass spectrometer. The instrument measures the precise mass-to-charge ratio of each peptide.

Data Interpretation: The experimentally measured masses are compared to the theoretical masses of peptides predicted from the GT-1a amino acid sequence. A mass shift from the predicted value indicates the presence of a PTM. Tandem mass spectrometry (MS/MS) is then used to fragment the modified peptide, which allows for the identification of the exact amino acid that is modified. ucsf.edu

Through such proteomic approaches, it has been determined that Arabidopsis thaliana GT-1 is a phosphoprotein. Specific phosphorylation sites have been identified, including a phosphothreonine at position 133 and a phosphoserine at position 198. uniprot.org

Table 2: Identified Phosphorylation Sites on Arabidopsis thaliana GT-1

Position Modified Residue Type of Modification
133 Threonine Phosphorylation

In Vitro Kinase Assays

Once a PTM like phosphorylation is identified, in vitro kinase assays are performed to study the functional consequences of the modification and to identify the responsible kinase. researchgate.netprotocols.ionih.gov A typical assay involves incubating purified recombinant this compound with a protein kinase and a phosphate (B84403) donor, usually radioactively labeled ATP ([γ-³²P]ATP). youtube.com

The reaction components are outlined in the table below:

Table 3: Components of a Typical In Vitro Kinase Assay for GT-1a

Component Function Example
Substrate The protein to be phosphorylated Purified recombinant GT-1a
Enzyme The kinase that catalyzes the reaction Protein extract or a purified kinase (e.g., a CDPK)
Phosphate Donor Provides the phosphate group [γ-³²P]ATP

| Buffer | Provides optimal pH and ionic conditions | Kinase reaction buffer containing MgCl₂ |

After incubation, the reaction products are separated by SDS-PAGE. The gel is then exposed to an autoradiography film or a phosphor screen. A band corresponding to the molecular weight of GT-1a will appear if it has been phosphorylated.

Research on GT-1a indicates that its phosphorylation is a calcium-dependent process that increases its DNA-binding activity by 10- to 20-fold. uniprot.org This suggests that the kinases responsible for phosphorylating GT-1a are likely Calcium-Dependent Protein Kinases (CDPKs). In vitro kinase assays are the definitive method to confirm such a regulatory mechanism.

Structural Determination and Modeling Techniques

Understanding the three-dimensional structure of GT-1 protein is paramount to deciphering its mechanism of action, particularly its interaction with DNA. A variety of sophisticated techniques are utilized to determine its structure and to model the intricacies of its DNA-binding domains.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of proteins in solution, providing insights into their dynamic nature. While NMR has been successfully applied to study various glycosyltransferases, its application to the GT-1 family can be met with challenges due to the often-large size and potential for multimerization of these proteins rsc.org.

Despite these challenges, NMR has been instrumental in the structural analysis of proteins with GT-B folds, a structural classification to which some GT-1 proteins belong. For instance, the structure of the N-acetylglucosaminyltransferase Alg13 from yeast, which possesses a GT-B fold, was successfully determined using NMR rsc.org. This provides a valuable framework for understanding the potential structures of GT-1 proteins with similar folds. The process of NMR structure determination involves several key steps, including sample preparation with isotopic labeling (e.g., ¹⁵N, ¹³C), acquisition of multidimensional NMR data, and computational analysis to generate a three-dimensional model of the protein marioschubert.chpnas.org.

NMR Spectroscopy Technique Application in Protein Structure Analysis Reference
Multidimensional NMRDetermines atomic resolution structures of proteins in solution. pnas.org
Isotope Labeling (¹⁵N, ¹³C)Facilitates the study of larger proteins by reducing spectral overlap. marioschubert.ch
G-matrix Fourier Transform NMREnables rapid data collection for high-throughput structure determination. pnas.org

Computational modeling plays a crucial role in predicting and understanding the structure of GT-1 protein's DNA-binding domains, especially when experimental structures are unavailable. These models are essential for rationalizing the specific recognition of DNA sequences by the protein nih.gov.

Modeling Technique Purpose Key Features Modeled Reference
Homology ModelingTo predict the 3D structure based on known structures of related proteins.Overall protein fold, active site architecture. acs.org
Molecular Dynamics SimulationsTo study the dynamic behavior of the protein and its complexes.Protein flexibility, ligand binding interactions. acs.org
Protein-DNA DockingTo predict the binding mode of the protein to its target DNA sequence.Specific protein-DNA contacts, binding affinity. nih.gov

Gene Expression Analysis

Investigating the expression patterns of the gene encoding GT-1 protein is fundamental to understanding its biological roles. A variety of techniques are employed to quantify the levels of GT-1 mRNA and to identify the regulatory elements that control its transcription.

RNA gel blot analysis, commonly known as Northern blotting, is a classic technique used to detect and quantify specific RNA molecules within a complex RNA sample. This method provides valuable information about the size and abundance of the GT-1 transcript, which can reveal insights into gene expression levels under different conditions, alternative splicing, and the presence of related transcripts wikipedia.orggenome.govthermofisher.com.

The procedure involves extracting RNA from cells or tissues, separating the RNA molecules by size using gel electrophoresis, transferring them to a solid membrane, and then hybridizing the membrane with a labeled probe specific to the GT-1 gene nih.govthermofisher.com. The signal from the hybridized probe is then detected, providing a measure of the amount of GT-1 mRNA present in the sample genome.gov. While newer techniques like RT-qPCR and RNA-seq are now more common for gene expression analysis, Northern blotting remains a valuable tool for confirming transcript size and for studies focusing on a single or a few genes nih.govspringernature.com.

Step in Northern Blot Analysis Description Reference
RNA IsolationExtraction of total RNA or mRNA from the biological sample. thermofisher.com
Gel ElectrophoresisSeparation of RNA molecules based on size under denaturing conditions. thermofisher.com
TransferTransfer of RNA from the gel to a solid support membrane (e.g., nylon). thermofisher.com
HybridizationIncubation of the membrane with a labeled probe specific to the target RNA. nih.gov
DetectionVisualization of the labeled probe to determine the size and abundance of the target RNA. genome.gov

Reporter gene assays are a powerful tool for studying the regulatory elements that control the expression of the GT-1 gene. In these assays, the promoter region of the GT-1 gene is fused to a reporter gene, such as the E. coli β-glucuronidase (GUS) gene (uidA) nih.govwikipedia.orgembopress.org. This construct is then introduced into a host organism, typically a plant, and the expression of the reporter gene is used as an indirect measure of the GT-1 promoter's activity researchgate.netslideshare.netspringernature.com.

The GUS reporter system is particularly well-suited for plant studies because most plants lack endogenous β-glucuronidase activity, leading to very low background and high sensitivity nih.govuniv-rennes1.fr. The activity of the GUS enzyme can be detected and quantified using various substrates, allowing for both qualitative (histochemical staining to visualize expression patterns in tissues) and quantitative (fluorometric or spectrophotometric assays) analysis of gene expression wikipedia.orguniv-rennes1.frnih.gov. By creating a series of deletions or mutations in the GT-1 promoter region and analyzing the resulting changes in GUS expression, researchers can identify specific DNA sequences, such as GT-1 motifs, that are crucial for regulating the transcription of the GT-1 gene in response to various stimuli researchgate.netnih.gov.

Reporter Gene Assay Component Function Common Example Reference
Promoter of InterestThe regulatory DNA sequence being studied.GT-1 gene promoter nih.gov
Reporter GeneA gene whose product is easily detectable and quantifiable.β-glucuronidase (GUS) nih.govwikipedia.org
Reporter ConstructThe fusion of the promoter of interest to the reporter gene.GT-1 promoter-GUS fusion researchgate.net
Host OrganismThe biological system in which the reporter construct is expressed.Transgenic plants embopress.orgslideshare.net

Broader Implications and Future Research Directions

Understanding the Specificity of GT-1 Action in Diverse Plant Processes

GT-1 proteins are involved in a wide array of plant processes, from light-responsive gene expression to defense against pathogens and abiotic stress tolerance. nih.gov A key challenge for future research is to unravel the mechanisms that determine the specificity of GT-1 action in these diverse biological contexts. This specificity is likely achieved through a combination of factors, including interactions with other proteins, post-translational modifications, and the specific chromatin environment of target gene promoters.

Investigating the protein-protein interactions of GT-1 with other transcription factors and co-regulators will be crucial for understanding how its activity is modulated at specific gene loci. nih.gov For instance, the formation of different protein complexes could dictate whether GT-1 acts as a transcriptional activator or repressor. Furthermore, the accessibility of GT-box binding sites within the chromatin can be influenced by histone modifications and DNA methylation, adding another layer of regulatory complexity. plos.org Future studies should aim to dissect these combinatorial codes that govern the specific recruitment and activity of GT-1 proteins in different developmental stages and environmental conditions. This knowledge will be essential for predicting the functional consequences of altering GT-1 activity and for designing targeted strategies to manipulate specific plant traits.

Investigating Uncharacterized Post-Translational Modifications of GT-1 Protein

Post-translational modifications (PTMs) are crucial for regulating the activity, stability, and subcellular localization of proteins, including transcription factors. thermofisher.com While some PTMs of plant proteins are well-characterized, such as phosphorylation and ubiquitination, it is highly likely that GT-1 proteins undergo other, as-yet-uncharacterized modifications that play a significant role in their function. nih.govwikipedia.orgmdpi.com These modifications can dynamically alter a protein's properties in response to cellular signals, providing a rapid and flexible means of regulation. nih.gov

Future research should employ advanced proteomic techniques, such as high-resolution mass spectrometry, to identify novel PTMs on GT-1 proteins. nih.gov This could include modifications like acetylation, methylation, SUMOylation, and glycosylation, all of which have been shown to modulate the function of other transcription factors. thermofisher.comwikipedia.org Once identified, the functional significance of these uncharacterized PTMs will need to be validated through a combination of in vitro and in vivo approaches, including site-directed mutagenesis to mimic or abolish the modification. Elucidating the full spectrum of GT-1 PTMs and the enzymes that catalyze them will provide a more complete understanding of how its activity is fine-tuned in response to diverse signals and will open up new avenues for manipulating its function.

Exploring the Role of GT-1 Orthologs in Other Plant Species

The study of GT-1 proteins has largely been focused on a few model plant species, such as tobacco, Arabidopsis, and rice. nih.gov However, the conservation of the GT-1 family across the plant kingdom suggests that its members play important roles in a wide variety of plant species, including agronomically important crops. nih.gov Exploring the function of GT-1 orthologs in these species is a critical next step for translating fundamental research into practical applications.

Comparative genomic and phylogenomic approaches can be used to identify GT-1 orthologs in different plant species and to study their evolutionary relationships. researchgate.net Functional characterization of these orthologs can then be carried out using reverse genetics approaches, such as gene editing with CRISPR/Cas9, to create loss-of-function or gain-of-function mutants. nih.gov This will reveal both conserved and species-specific roles of GT-1 proteins. For example, while the role of GT-1 in light-responsive gene expression may be highly conserved, its involvement in stress responses could vary depending on the specific environmental challenges faced by different plant species. Understanding the functional diversity of GT-1 orthologs will be crucial for developing strategies to improve traits such as drought tolerance, disease resistance, and yield in a wide range of crops. nih.gov

Advancements in High-Throughput Functional Characterization of GT-1 and Related Factors

The complexity of gene regulatory networks and the vast number of potential protein-protein and protein-DNA interactions necessitate the use of high-throughput approaches for the functional characterization of GT-1 and related factors. nih.govjoshtycko.combiorxiv.org Traditional, gene-by-gene analyses are often too slow to unravel the intricacies of these complex systems. biorxiv.org Therefore, the development and application of advanced, large-scale methods will be essential for accelerating progress in this field. nih.gov

High-throughput yeast one-hybrid (Y1H) and yeast two-hybrid (Y2H) screens can be used to systematically identify the DNA binding sites and interacting protein partners of GT-1, respectively. youtube.com Protein microarrays and surface plasmon resonance (SPR) can provide quantitative data on these interactions. Furthermore, the combination of ChIP-seq with next-generation sequencing can reveal the genome-wide binding profiles of GT-1 in different tissues and under various conditions. Integrating these large datasets with computational modeling will be crucial for building predictive models of GT-1 function and for identifying key nodes in the regulatory networks it governs. These high-throughput approaches will not only accelerate the pace of discovery but will also provide a more holistic view of the role of GT-1 in plant biology.

Data Tables

Table 1: Summary of GT-1 Protein Characteristics and Functions

FeatureDescriptionReferences
Protein Family GT-1 is a member of the trihelix family of plant-specific transcription factors. nih.gov
DNA Binding Domain Contains a conserved trihelix (helix-loop-helix-loop-helix) domain responsible for DNA binding. nih.govnih.gov
Binding Motif Specifically recognizes and binds to GT-elements, with the core sequence 5'-G-Pu-(T/A)-A-A-(T/A)-3'. nih.gov
Key Functions Involved in light-responsive gene expression, plant development, and responses to biotic and abiotic stresses. nih.govnih.govmdpi.complos.orgmdpi.com
Regulation Activity is regulated at the transcriptional level and likely through post-translational modifications and protein-protein interactions. nih.govmdpi.comdntb.gov.ua

Table 2: Investigated GT-1 Orthologs in Different Plant Species

Plant SpeciesOrtholog Name(s)Investigated Role(s)References
Nicotiana tabacum (Tobacco)GT-1aLight-responsive gene regulation nih.gov
Arabidopsis thalianaAtGT-1, AtGT-2Light signaling, stress responses nih.govnih.gov
Oryza sativa (Rice)OsGT-1, OsGT-2Light signaling, pathogen defense nih.govnih.gov
Solanum lycopersicum (Tomato)ShCIGTCold and drought tolerance nih.gov
Brachypodium distachyonBdGT genesAbiotic stress and hormone responses nih.gov

Q & A

Q. What are the key structural features of the GT-1a NS5A protein, and how do they influence antiviral drug resistance?

The GT-1a NS5A protein contains critical domains involved in viral replication and drug interactions. Crystal structure studies (PDB ID: 4ZJH) reveal that domain 1 adopts a dimeric conformation with a zinc-binding motif essential for structural stability. Resistance mutations (e.g., Y93H/N) localize to regions disrupting inhibitor binding, such as the N-terminal amphipathic helix and domain 1 loops . Methodologically, X-ray crystallography and mutagenesis assays are used to map resistance-associated variants (RAVs) and their impact on inhibitor affinity.

Q. Which resistance mutations in GT-1a are clinically significant, and how are they detected?

Clinically relevant RAVs in GT-1a include Q80K, R155K, and Y93H, which reduce susceptibility to NS3/4A protease and NS5A inhibitors. Detection involves:

  • Population sequencing to identify baseline mutations (e.g., Q80K prevalence: 30% in GT-1a vs. 5.4% in GT-1b ).
  • Phenotypic assays to measure fold-changes in drug susceptibility.
  • Statistical analysis (e.g., Fisher’s exact test) to correlate mutations with virological failure rates .

Q. How can researchers differentiate GT-1a from other HCV genotypes in clinical samples?

Genotype differentiation requires:

  • Phylogenetic analysis of NS5A/NS5B sequences to resolve misclassification (e.g., GT-1a vs. GT-3a ).
  • Commercial genotyping assays targeting genotype-specific polymorphisms (e.g., nucleotide variations at positions 28, 30, 31, and 93 ).
  • Next-generation sequencing (NGS) for high-resolution discrimination of mixed-genotype infections .

Advanced Research Questions

Q. How should researchers design experiments to assess the impact of GT-1a mutations on drug resistance?

A robust experimental framework includes:

  • In vitro selection studies : Serial passaging of GT-1a replicons under drug pressure to identify emergent mutations (e.g., R155K in NS3 protease ).
  • Reverse genetics : Engineering specific mutations (e.g., Y93H) into recombinant viruses to measure replication capacity and inhibitor IC50 shifts .
  • Structural modeling : Molecular dynamics simulations to predict how mutations alter NS5A-inhibitor interactions .

Q. How can conflicting data on mutation prevalence across studies be resolved?

Discrepancies arise due to cohort diversity, assay sensitivity, or regional genotype distributions. Mitigation strategies:

  • Meta-analysis of global sequencing datasets to identify consensus mutations (e.g., Q80K’s higher prevalence in North American GT-1a ).
  • Standardized protocols for NGS to reduce technical variability.
  • Cross-study validation using clinical outcome data (e.g., linking Q80K to reduced sustained virologic response in simeprevir trials ).

Q. What computational approaches are effective for modeling GT-1a NS5A-inhibitor interactions?

Advanced methods include:

  • Docking simulations : To predict inhibitor binding affinities to wild-type vs. mutant NS5A structures (e.g., Y93H destabilizing dimer interfaces ).
  • Free-energy perturbation (FEP) : Quantifying energy changes caused by mutations (e.g., R155K’s effect on protease-inhibitor binding ).
  • Machine learning : Training models on structural and clinical data to prioritize high-risk mutations for functional testing .

Key Methodological Considerations

  • Statistical rigor : Use Fisher’s exact test or logistic regression to correlate mutations with treatment outcomes .
  • Structural validation : Combine cryo-EM and crystallography to resolve conformational changes caused by mutations .
  • Clinical relevance : Prioritize mutations with >15% prevalence in treatment-failure cohorts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.